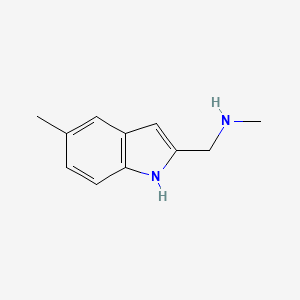

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine” is a chemical compound with the CAS Number: 883538-47-4. Its IUPAC name is N-methyl-N-[(5-methyl-1H-indol-2-yl)methyl]amine . The molecular weight of this compound is 174.25 .

Safety Information This compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . For more detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Novel Synthesis Routes and Derivatives

Research has explored various synthesis routes and the creation of novel derivatives of N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine. For instance, the work by Ogurtsov and Rakitin described the synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine, highlighting its potential as a substance with pharmacological properties (V. A. Ogurtsov & O. Rakitin, 2021). Similarly, the creation of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcased the potential for generating compounds with unique structures (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

Anticancer and Anticonvulsant Potential

Further studies have identified potential applications in the treatment of diseases. For instance, the identification and characterization of novel indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, have shown promising cytotoxic evaluations against cancer cell lines and potential as anticancer agents through SIRT1 inhibition (Naveen Panathur et al., 2013). Furthermore, the synthesis and characterization of heterocyclic schiff bases have indicated potential anticonvulsant activity, highlighting the therapeutic possibilities of these compounds (S. Pandey & R. Srivastava, 2011).

Application in Molecular Imaging and Photochemistry

Iron(III) catecholates, including those containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and studied for their photocytotoxic properties in red light, offering insights into their application in molecular imaging and the generation of reactive oxygen species for cancer therapy (Uttara Basu et al., 2014).

properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-indol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-11-9(5-8)6-10(13-11)7-12-2/h3-6,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKIZRJIBLXHJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629555 |

Source

|

| Record name | N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine | |

CAS RN |

883538-47-4 |

Source

|

| Record name | N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.